Reboxetine

Descripción

Propiedades

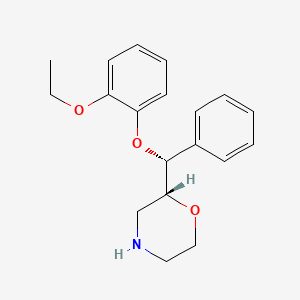

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048257, DTXSID401315414 | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility: greater than 5 mg/mL in water /Mesylate/ | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71620-89-8, 105017-38-7, 98769-81-4 | |

| Record name | Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-171 °C (Mesylate salt), 170-171 °C | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Reboxetine's Binding Affinity for the Norepinephrine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been utilized in the treatment of major depressive disorder.[1] Its therapeutic efficacy is primarily attributed to its high binding affinity for the norepinephrine transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][3] By inhibiting NET, this compound effectively increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This guide provides an in-depth technical overview of this compound's binding affinity for the NET, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of a compound for its target is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity. This compound is a chiral molecule, existing as (S,S) and (R,R) enantiomers, which exhibit different binding affinities for the NET.[4][5][6]

The following tables summarize the quantitative data for this compound and its enantiomers' binding affinity for the human norepinephrine transporter (hNET). For comparative purposes, data for other relevant monoamine transporters are also included to illustrate this compound's selectivity.

Table 1: Binding Affinity (Ki) of this compound and its Enantiomers for the Human Norepinephrine Transporter (hNET)

| Compound | Transporter | Ki (nM) | Reference(s) |

| (S,S)-Reboxetine | hNET | ~1.1 | [4] |

| (R,R)-Reboxetine | hNET | ~145 | [4] |

| Racemic this compound | hNET | ~10 | [7] |

Table 2: Inhibitory Potency (IC50) of this compound for the Human Norepinephrine Transporter (hNET)

| Compound | Transporter | IC50 (nM) | Reference(s) |

| Racemic this compound | hNET | ~5-15 | [7] |

Table 3: Comparative Binding Affinity (Ki) of Racemic this compound for Monoamine Transporters

| Compound | Transporter | Ki (nM) | Selectivity (vs. hNET) | Reference(s) |

| Racemic this compound | hNET | ~10 | - | [7] |

| Racemic this compound | hSERT | >1000 | >100-fold | [1] |

| Racemic this compound | hDAT | >1000 | >100-fold | [1] |

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand that specifically binds to the target protein by the test compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol is a standard method for determining the binding affinity of compounds like this compound for the human norepinephrine transporter (hNET).

Objective: To determine the Ki and IC50 values of a test compound (e.g., this compound) for the hNET using a competitive radioligand binding assay with [3H]-nisoxetine.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human norepinephrine transporter (e.g., HEK293-hNET or CHO-hNET cells).

-

Radioligand: [3H]-nisoxetine (a high-affinity ligand for NET).[7][8]

-

Test Compound: this compound.

-

Reference Compound: Desipramine (a well-characterized NET inhibitor).[7]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]

-

Wash Buffer: Ice-cold Assay Buffer.[7]

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[7]

-

Filtration apparatus (e.g., cell harvester).

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing hNET to confluency.

-

Harvest cells and centrifuge at low speed (e.g., 500 x g for 10 minutes at 4°C).

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the pellet in fresh Assay Buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer, determine protein concentration, and store at -80°C.[7]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-nisoxetine (final concentration ~1-3 nM), and 100 µL of membrane preparation (20-50 µg of protein).[7]

-

Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM Desipramine), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]

-

Competitive Binding: 50 µL of varying concentrations of the test compound (this compound), 50 µL of [3H]-nisoxetine, and 100 µL of membrane preparation.[7]

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times (e.g., 3 times with 3 mL) with ice-cold Wash Buffer to remove unbound radioligand.[7]

-

-

Quantification:

-

Dry the filters.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to stand for at least 4 hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

-

-

Data Analysis:

-

Specific Binding: Calculate by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for NET Radioligand Binding Assay.

Signaling Pathway: Mechanism of this compound Action

References

- 1. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and this compound Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of serum this compound enantiomers in patients on chronic medication with racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of this compound, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S,S)- and (R,R)-Reboxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (S,S)-reboxetine and (R,R)-reboxetine, potent and selective norepinephrine (B1679862) reuptake inhibitors. Reboxetine is clinically used as a racemic mixture of its (S,S) and (R,R) enantiomers; however, studies have indicated that the (S,S)-enantiomer is significantly more active and selective for the norepinephrine transporter (NET).[1][2] This has driven the development of various stereoselective synthetic routes to access the individual enantiomers for further research and potential therapeutic applications.

This document details several key asymmetric and stereodivergent synthetic strategies, presenting quantitative data in structured tables and providing detailed experimental protocols for pivotal reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic logic.

Asymmetric Synthesis of (S,S)-Reboxetine from a Chiral Pool Precursor

A notable strategy for the synthesis of (S,S)-reboxetine utilizes the commercially available chiral starting material, (S)-3-amino-1,2-propanediol. This approach establishes the initial stereocenter, which is carried through the synthetic sequence. A key advantage of this method is the high enantiomeric excess (e.e.) achieved in the final product.

One reported synthesis achieved a 30% overall yield and a 99% e.e. over eight linear steps.[1] The synthesis involves the initial construction of the chiral morpholine (B109124) core, followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties.

Key Transformations and Intermediates

The synthesis commences with the reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride to form an amide intermediate. This is followed by cyclization to the corresponding morpholinone. The morpholine nitrogen is then protected, and the hydroxymethyl group is oxidized to an aldehyde. The introduction of the phenyl group is achieved through the addition of a phenylating agent, such as diphenylzinc (B92339), to the aldehyde, yielding a mixture of diastereomers that can be separated chromatographically. The desired diastereomer then undergoes a nucleophilic aromatic substitution to introduce the 2-ethoxyphenoxy group. Finally, deprotection of the morpholine nitrogen affords (S,S)-reboxetine.

Quantitative Data Summary

| Step | Transformation | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| 1 | Amide Formation | Chloroacetyl chloride, CH3CN/MeOH | 94 | - | - |

| 2 | Cyclization | t-BuOK, t-AmOH | - | - | - |

| 3 | N-Protection | Boc2O | - | - | - |

| 4 | Oxidation | - | - | - | - |

| 5 | Phenylation | Ph2Zn, THF, -10 °C | 60 (desired diastereomer) | - | - |

| 6 | Aryl Ether Formation | 2-Ethoxyphenol, Mitsunobu conditions | 53 | - | - |

| 7 | Deprotection | CF3CO2H | 98 | - | 99 |

| Overall | (S)-3-amino-1,2-propanediol to (S,S)-Reboxetine | 8 steps | 30 | - | 99 |

Experimental Protocol: Phenylation of N-Boc-(S)-2-formylmorpholine

-

A solution of phenylmagnesium bromide in THF is added to a solution of anhydrous zinc bromide in THF at 0 °C under an inert atmosphere.

-

The resulting solution of diphenylzinc is stirred for 30 minutes at room temperature.

-

The reaction mixture is then cooled to -10 °C.

-

A solution of N-Boc-(S)-2-formylmorpholine in THF is added dropwise to the diphenylzinc solution.

-

The reaction is stirred at -10 °C for the specified time and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting diastereomers are separated by flash chromatography on silica (B1680970) gel to afford the (2S,3S) and (2S,3R) alcohols.[1]

Synthetic Pathway Diagram

Caption: Asymmetric synthesis of (S,S)-Reboxetine from a chiral pool precursor.

Stereodivergent Synthesis of all Four Stereoisomers

A stereodivergent approach allows for the synthesis of all four stereoisomers of this compound from a common precursor by controlling the stereochemical outcome of key reactions. One such method employs a chiral amino alcohol-copper(II) catalyzed diastereoselective nitroaldol (Henry) reaction.

This strategy begins with a chiral aldehyde, which undergoes a nitroaldol reaction with nitromethane. The choice of the chiral catalyst dictates the stereochemistry of the newly formed stereocenters. Subsequent transformations convert the nitroalkanol intermediate into the morpholine ring and introduce the necessary substituents.

Key Transformations and Intermediates

The synthesis starts from either (S)- or (R)-mandelic acid to produce the corresponding chiral aldehyde. The key step is the diastereoselective nitroaldol reaction of this aldehyde with nitromethane, catalyzed by a chiral copper(II) complex. The resulting nitro diol is then subjected to a series of reactions including reduction of the nitro group, cyclization to form the morpholine ring, and introduction of the 2-ethoxyphenoxy group to yield the desired this compound stereoisomer. By selecting the appropriate enantiomer of the starting aldehyde and the chiral catalyst, all four stereoisomers can be selectively synthesized. A reported synthesis using this method achieved an overall yield of up to 30.5%.

Quantitative Data Summary

| Starting Aldehyde | Catalyst | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (S)-aldehyde | Cu-L1c | 10.4:1 | 86 |

| (R)-aldehyde | Cu-ent-L1c | 1:10.2 | 85 |

Experimental Protocol: Diastereoselective Nitroaldol Reaction

-

To a solution of the chiral aldehyde in a suitable solvent, the chiral amino alcohol-copper(II) catalyst is added.

-

Nitromethane is then added to the reaction mixture.

-

The reaction is stirred at the specified temperature for a set duration, with progress monitored by TLC.

-

Upon completion, the reaction mixture is worked up by adding a mild acid and extracting with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to isolate the desired diastereomer of the nitro diol.

Logical Relationship Diagram

Caption: Stereodivergent synthesis of this compound enantiomers.

Organocatalyzed Protecting-Group-Free Synthesis

A more recent and efficient approach involves an organocatalyzed, protecting-group-free synthesis of (S,S)- and (S,R)-reboxetine.[3][4] This method is advantageous as it reduces the number of synthetic steps by avoiding the use of protecting groups, which simplifies the overall process and improves atom economy.

This synthesis commences with commercially available trans-cinnamaldehyde and utilizes a sequence of key organocatalytic reactions, including a Jørgensen asymmetric epoxidation, an epoxide migration, and a Mitsunobu inversion.[4]

Key Transformations and Intermediates

The synthesis begins with the asymmetric epoxidation of trans-cinnamaldehyde using an organocatalyst, followed by reduction to the corresponding epoxy alcohol. A key epoxide migration step then occurs, followed by the introduction of the 2-ethoxyphenoxy group via a Mitsunobu reaction, which can proceed with either retention or inversion of stereochemistry depending on the specific conditions and nucleophile, allowing access to different diastereomers. The final step involves the formation of the morpholine ring. This strategy has been reported to produce (S,S)-reboxetine in a 54% overall yield over five linear steps.[4]

Quantitative Data Summary

| Stereoisomer | Number of Steps | Overall Yield (%) | Key Reactions |

| (S,S)-Reboxetine | 5 | 54 | Asymmetric Epoxidation, Epoxide Migration |

| (S,R)-Reboxetine | 6 | 50 | Asymmetric Epoxidation, Epoxide Migration, Mitsunobu Inversion |

Experimental Protocol: Organocatalytic Asymmetric Epoxidation

-

To a solution of trans-cinnamaldehyde in a suitable solvent (e.g., CHCl3), the organocatalyst (e.g., a TBD-protected prolinol) is added at a specified temperature (e.g., 4 °C).[4]

-

An oxidant, such as aqueous hydrogen peroxide, is added dropwise to the reaction mixture.[4]

-

The reaction is stirred for a designated period, and its progress is monitored by TLC.

-

After completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude epoxy aldehyde is then reduced in situ with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) to afford the corresponding epoxy alcohol.[4]

-

The final product is purified by column chromatography.

Experimental Workflow Diagram

Caption: Workflow for organocatalyzed synthesis of this compound stereoisomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereodivergent synthesis of all the four stereoisomers of antidepressant this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Effect of Reboxetine on Locus Coeruleus Neuronal Firing: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), exerts a significant influence on the neuronal activity of the locus coeruleus (LC), the principal source of noradrenergic innervation in the central nervous system. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on LC neurons. It synthesizes quantitative data from key studies, details the experimental methodologies used for these assessments, and visualizes the underlying signaling pathways and experimental workflows. The acute administration of this compound consistently leads to a dose-dependent suppression of LC neuronal firing, a mechanism mediated by the activation of inhibitory α2-adrenergic autoreceptors. Sustained treatment maintains this reduced firing rate, an effect considered relevant to its therapeutic action. This document serves as an in-depth resource for professionals investigating noradrenergic systems and the mechanisms of antidepressant action.

Introduction

The locus coeruleus (LC) is a compact brainstem nucleus that serves as the primary origin of noradrenaline (NA) throughout the central nervous system.[1][2] Through its vast network of projections, the LC-NA system is a critical regulator of numerous physiological and cognitive processes, including arousal, attention, stress responses, and mood.[1][3] Dysfunction of this system and hyperactivity of LC neurons have been implicated in the pathophysiology of depressive disorders.[4][5]

This compound is an antidepressant compound that acts as a potent and selective norepinephrine reuptake inhibitor (NRI).[2][6] By blocking the norepinephrine transporter (NET), this compound increases the concentration of NA in the synaptic cleft.[6] This action directly impacts the firing activity of LC neurons, which is a key area of study for understanding its therapeutic effects. This guide details the acute and chronic effects of this compound on the electrophysiological properties of LC neurons.

Mechanism of Action: this compound's Effect on LC Neuronal Firing

The primary mechanism by which acute administration of this compound alters LC neuronal activity is a negative feedback loop initiated by the blockade of NA reuptake.

-

Norepinephrine Transporter (NET) Blockade: this compound selectively binds to and inhibits the NET on the presynaptic terminals and somatodendritic regions of LC neurons.[6]

-

Increased Synaptic Noradrenaline: This inhibition prevents the reuptake of NA from the extracellular space, leading to a rapid and significant increase in its local concentration.[7][8]

-

α2-Adrenoceptor Activation: The elevated NA levels result in increased binding and activation of inhibitory α2-adrenergic autoreceptors located on the cell body and dendrites of the LC neurons themselves.[1]

-

Inhibition of Neuronal Firing: The α2-adrenoceptor is a G-protein coupled receptor linked to an inhibitory G-protein (Gi).[1] Its activation initiates a signaling cascade that opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions (K+) causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus decreasing its overall firing rate.[1]

This inhibitory feedback mechanism is responsible for the characteristic dose-dependent decrease in the spontaneous firing rate of LC neurons observed immediately following acute this compound administration.[9][10]

References

- 1. The Locus Coeruleus—Noradrenergic System in the Healthy and Diseased Brain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In search of the locus coeruleus: guidelines for identifying anatomical boundaries and electrophysiological properties of the blue spot in mice, fish, finches, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Contribution of the Locus Coeruleus–Noradrenaline System Degeneration during the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of chronic antidepressant drug administration and electroconvulsive shock on locus coeruleus electrophysiologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. [Recording of the electrophysiological activity of the locus coeruleus in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. "In Vivo Electrophysiology Insights into Locus Coeruleus Activity acros" by Rosaria J. Rae [medica-musc.researchcommons.org]

- 9. Protocol for recording the discharge of locus coeruleus neurons in free-moving mice during different sleep-wake stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Reboxetine's Role in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), has demonstrated therapeutic efficacy in the treatment of major depressive disorder.[1][2] Beyond its established clinical effects, emerging evidence suggests that this compound plays a significant role in modulating synaptic plasticity, the fundamental process underlying learning and memory. This technical guide provides an in-depth overview of the mechanisms through which this compound influences synaptic plasticity, with a focus on long-term potentiation (LTP), the signaling cascades it activates, and its effects on key molecular players such as brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB). Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction: this compound and Synaptic Plasticity

This compound primarily exerts its therapeutic effect by selectively blocking the norepinephrine transporter, leading to an increase in the synaptic availability of norepinephrine.[3][4] This enhanced noradrenergic neurotransmission triggers a cascade of intracellular events that can induce lasting changes in synaptic strength and structure. Notably, chronic treatment with this compound has been shown to restore impaired hippocampal LTP in animal models of depression.[5][6] The restoration of synaptic plasticity is considered a key cellular mechanism contributing to the therapeutic effects of antidepressants.[5][6]

Quantitative Data on this compound's Effects on Synaptic Plasticity

The following tables summarize the quantitative findings from various preclinical studies investigating the impact of this compound on key markers of synaptic plasticity.

Table 1: Effects of this compound on Long-Term Potentiation (LTP)

| Animal Model | Brain Region | Treatment Details | LTP Induction Protocol | Key Findings | Reference |

| Neonatal Clomipramine-Induced Depression (Rat) | Hippocampus | Chronic this compound treatment in adulthood. | Not specified | Restored impaired hippocampal LTP. | [5][6] |

| Olanzapine (B1677200) Co-treatment (Rat) | Medial Prefrontal Cortex | Acute this compound (6 mg/kg) with olanzapine (1.25 mg/kg). | Not specified | Facilitated NMDA receptor-mediated transmission. | [7] |

Table 2: Effects of this compound on BDNF and CREB Signaling

| Animal Model | Brain Region | Treatment Details | Assay | Key Findings | Reference |

| Chronic Mild Stress (Rat) | Hippocampus | This compound (5 mg/kg/day, i.p.) for 5 weeks. | ELISA/Western Blot | Reversed CMS-induced decrease in BDNF levels and increased TrkB levels. Elevated ERK phosphorylation. | [8][9] |

| Healthy Rat | Hippocampus | This compound (40 mg/kg/day) for 2 to 14 days. | In Situ Hybridization | Rapid and sustained increase in BDNF mRNA expression. | [4][10] |

| Healthy Rat | Prefrontal Cortex & Hippocampus | Chronic this compound. | Western Blot | Did not significantly increase nuclear phospho-CREB (pCREB) as markedly as fluoxetine (B1211875). | [11] |

Table 3: Effects of this compound on Glutamate Receptors

| Animal Model | Brain Region | Treatment Details | Assay | Key Findings | Reference |

| Olfactory Bulbectomized Rat | Cerebral Cortex | This compound for 14 days. | Radioligand Binding | Did not significantly alter basal or glycine-enhanced binding of [3H]MK-801 to NMDA receptors. | [12] |

| Olfactory Bulbectomized Rat | Cerebral Cortex | This compound and sertraline (B1200038) combination for 14 days. | Radioligand Binding | Decreased the potency of glycine (B1666218) to displace [3H]5,7-dichlorokynurenic acid from the NMDA receptor. | [12] |

Signaling Pathways Modulated by this compound

This compound initiates a signaling cascade that ultimately leads to changes in gene expression and synaptic function. The primary mechanism involves the enhancement of noradrenergic signaling, which in turn activates the BDNF/TrkB pathway and downstream effectors like CREB.

Caption: this compound-induced signaling cascade.

Experimental Workflows

A typical preclinical study investigating the effects of this compound on synaptic plasticity follows a multi-stage process, from inducing a depression-like phenotype in an animal model to molecular analysis of brain tissue.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Olfactory Bulbectomy (OBX) Rat Model of Depression

This surgical model induces a range of behavioral, neurochemical, and neuroendocrine alterations that are reversed by chronic antidepressant treatment.[13][14]

-

Animals: Male rats (e.g., Wistar or Sprague-Dawley), weighing ≥ 200g.[5]

-

Anesthesia: Isoflurane (2%) or a ketamine (50 mg/kg) and xylazine (B1663881) (8 mg/kg) mixture administered intraperitoneally.[13]

-

Surgical Procedure:

-

Post-operative Care:

Chronic Mild Stress (CMS) Protocol

The CMS paradigm exposes rodents to a series of unpredictable, mild stressors to induce a state of anhedonia, a core symptom of depression.[15][16]

-

Animals: Male rats or mice.

-

Stressors (example regimen):

-

Day 1: Cage tilt (45°).

-

Day 2: Soiled cage (100 ml of water in sawdust bedding).

-

Day 3: Paired housing.

-

Day 4: Stroboscopic illumination (150 flashes/min).

-

Day 5: Food and water deprivation.

-

Day 6: White noise (80 dB).

-

Day 7: Continuous overhead illumination.

-

-

Duration: Typically 3 to 9 weeks.[17]

-

Assessment of Anhedonia:

Hippocampal Slice Preparation and LTP Recording

This ex vivo technique allows for the direct assessment of synaptic plasticity in a controlled environment.[19]

-

Solutions:

-

Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2 mM CaCl2. Continuously bubble with 95% O2 / 5% CO2.

-

-

Procedure:

-

Anesthetize the animal and rapidly decapitate.

-

Dissect the brain and place it in ice-cold, oxygenated ACSF.[20]

-

Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome or tissue chopper.[20]

-

Transfer slices to an interface or submerged recording chamber perfused with oxygenated ACSF at 32-34°C.[21]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[21]

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes.

-

Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, repeated 10 times with a 200 ms (B15284909) interburst interval).

-

Record fEPSPs for at least 60 minutes post-stimulation to measure the potentiation.

-

Western Blotting for BDNF and CREB

This technique is used to quantify the protein levels of BDNF and the phosphorylation status of CREB.[22]

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[1]

-

Incubate with primary antibodies (e.g., anti-pCREB, anti-total CREB, anti-BDNF) overnight at 4°C.[1]

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

-

Detect chemiluminescence using an imaging system and quantify band intensity using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

-

In Situ Hybridization for BDNF mRNA

This method allows for the visualization and quantification of BDNF mRNA expression within brain tissue.[23][24][25][26]

-

Probe Preparation:

-

Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense RNA probes for BDNF.[27]

-

-

Tissue Preparation:

-

Perfuse the animal with 4% paraformaldehyde (PFA).

-

Dissect the brain and post-fix in 4% PFA overnight.

-

Cryoprotect in 30% sucrose and section at 20-40 µm on a cryostat.

-

-

Hybridization:

-

Mount sections on coated slides.

-

Permeabilize with proteinase K.

-

Hybridize with the DIG-labeled probe in hybridization buffer overnight at 65°C.[26]

-

-

Detection:

-

Perform stringent washes to remove non-specifically bound probe.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Develop the color reaction using NBT/BCIP substrate.

-

Dehydrate, clear, and coverslip the slides.

-

-

Quantification:

-

Capture images using a microscope and quantify the signal intensity using image analysis software.

-

Conclusion

The evidence presented in this technical guide strongly supports a significant role for this compound in the modulation of synaptic plasticity. Through its primary action as a norepinephrine reuptake inhibitor, this compound initiates a cascade of molecular events that converge on the enhancement of synaptic strength and the promotion of neurotrophic processes. The restoration of LTP in animal models of depression, coupled with the upregulation of the BDNF-CREB signaling pathway, highlights the potential of targeting noradrenergic systems to induce beneficial neuroplastic changes. The detailed protocols provided herein offer a practical framework for researchers to further investigate the intricate mechanisms underlying the therapeutic effects of this compound and to explore novel therapeutic strategies for neuropsychiatric disorders characterized by synaptic dysfunction.

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. The selective noradrenergic reuptake inhibitor this compound restores spatial learning deficits, biochemical changes, and hippocampal synaptic plasticity in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound enhances the olanzapine-induced antipsychotic-like effect, cortical dopamine outflow and NMDA receptor-mediated transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olfactory bulbectomy [protocols.io]

- 9. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.universityofgalway.ie [research.universityofgalway.ie]

- 13. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 2.2. Chronic mild stress model and sucrose consumption test [bio-protocol.org]

- 16. Interaction of Metabolic Stress with Chronic Mild Stress in Altering Brain Cytokines and Sucrose Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. funjournal.org [funjournal.org]

- 21. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. researchgate.net [researchgate.net]

- 25. Localization of BDNF mRNA with the Huntington's disease protein in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

Foundational Studies on Reboxetine's Selectivity for the Norepinephrine Transporter

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of the foundational research establishing reboxetine as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). This compound demonstrates a significantly higher affinity for the human norepinephrine transporter (NET) compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), a characteristic that underpins its pharmacological profile. This document collates quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying biological and experimental frameworks.

Quantitative Analysis of this compound's Transporter Affinity

The selectivity of this compound is quantitatively demonstrated through its binding affinity (Ki) and functional inhibition (IC50) values for the three primary monoamine transporters. The following tables summarize this data from seminal in vitro studies.

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

| Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 8 | [1] |

| Serotonin Transporter (SERT) | 1070 | [1] |

| Dopamine Transporter (DAT) | >10,000 | [1] |

Table 2: this compound Functional Inhibition (IC50) of Monoamine Uptake

| Monoamine Uptake Inhibited | IC50 Value | Reference |

| [3H]Norepinephrine ([3H]NE) | 8.5 nM | [2] |

| [3H]Serotonin ([3H]5-HT) | 6.9 µM | [2] |

| [3H]Dopamine ([3H]DA) | 89 µM | [2] |

These data clearly illustrate this compound's potent and selective inhibition of norepinephrine reuptake. The affinity for NET is substantially higher—by orders of magnitude—than for either SERT or DAT. This pharmacological specificity is a defining feature of this compound.[3][4] Furthermore, this compound exhibits weak affinity (Ki > 1,000 nmol/L) for other neuroreceptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, highlighting its targeted mechanism of action.[5]

Experimental Protocols

The determination of this compound's selectivity relies on two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.[5]

Radioligand Binding Assays

These assays quantify the direct interaction between a radiolabeled ligand and a specific receptor or transporter. Competition binding assays are used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radioligand that is known to bind to the transporter of interest.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target transporter (NET, SERT, or DAT) are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the transporters.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.[6]

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand for the transporter (e.g., [3H]nisoxetine for NET) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.[7][8]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[6]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

-

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Brain tissue from specific regions rich in the desired transporters (e.g., hippocampus or striatum) is homogenized in a suitable buffer.

-

The homogenate is centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound.

-

A radiolabeled neurotransmitter (e.g., [3H]norepinephrine, [3H]serotonin, or [3H]dopamine) is added to initiate the uptake process.

-

The mixture is incubated for a short period to allow for neurotransmitter uptake.

-

-

Termination and Measurement:

-

The uptake is stopped by rapid filtration, and the synaptosomes are washed to remove extracellular radiolabeled neurotransmitter.

-

The amount of radioactivity taken up by the synaptosomes is quantified by scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC50) is calculated. This value directly reflects the functional potency of this compound at each transporter.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

References

- 1. Studies on the acute and chronic effects of this compound on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]

The Dawn of a Selective Norepinephrine Reuptake Inhibitor: Early Research on Reboxetine's Antidepressant Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Reboxetine emerged as a significant development in antidepressant pharmacology, representing the first selective norepinephrine (B1679862) reuptake inhibitor (NRI) marketed for the treatment of major depressive disorder.[1][2] Early research into its properties laid the groundwork for understanding the role of norepinephrine in mood regulation and provided a novel therapeutic option. This technical guide synthesizes the foundational preclinical and clinical research that characterized the antidepressant profile of this compound, with a focus on its mechanism of action, efficacy in animal models, and initial performance in human trials.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

In vitro and in vivo pharmacological studies were pivotal in defining this compound's primary mechanism of action. These early investigations established its high affinity and selectivity for the human norepinephrine transporter (NET) over the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters.[1][3] This selectivity distinguished it from the tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) that were prevalent at the time.[2][4][5]

Monoamine Transporter Binding Affinity

The selectivity of this compound for the norepinephrine transporter is a cornerstone of its pharmacological profile. Early studies quantified this selectivity through binding and uptake assays.

| Transporter | This compound Inhibition (IC50/Ki, nM) | Reference Compound | Reference Compound Inhibition (IC50/Ki, nM) |

| Norepinephrine (NET) | 8.5 | Desipramine | - |

| Serotonin (SERT) | 6,900 | Fluoxetine (B1211875) | - |

| Dopamine (DAT) | 89,000 | - | - |

| (Data compiled from multiple sources)[6] |

Note: Lower IC50/Ki values indicate higher binding affinity. The data clearly demonstrates this compound's potent and selective inhibition of the norepinephrine transporter.

The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.

Preclinical Evaluation in Animal Models of Depression

Early research extensively utilized animal models to investigate the antidepressant-like effects of this compound. These studies provided crucial in vivo evidence of its efficacy and helped to elucidate the behavioral consequences of selective norepinephrine reuptake inhibition.

Key Experimental Protocols and Findings

A common model used in early studies was the olfactory bulbectomized (OB) rat, which exhibits behavioral hyperactivity considered analogous to certain aspects of depression.[7] Another widely used paradigm was the forced swim test, where antidepressant activity is inferred from a reduction in immobility time.[7] The chronic mild stress (CMS) model was also employed to induce depression-like behaviors, such as anhedonia (measured by decreased sucrose (B13894) intake).[8]

| Experimental Model | Methodology | Key Findings with this compound |

| Olfactory Bulbectomized (OB) Rat | Bilateral surgical removal of the olfactory bulbs induces behavioral changes reversed by chronic antidepressant treatment. Behavior is often assessed in an "open-field" test.[7] | Repeated (14 days) administration of this compound (10 mg/kg) attenuated the OB-related behavioral hyperactivity.[7] |

| Forced Swim Test | Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. | Sub-acute (2 days) administration of this compound (2.5, 5, and 10 mg/kg, i.p.) reduced immobility time in both sham-operated and OB rats.[7] |

| Chronic Mild Stress (CMS) | Rats are exposed to a variety of mild, unpredictable stressors over several weeks to induce a state of anhedonia and other depressive-like symptoms.[8] | This compound treatment (5 mg/kg/i.p. daily for 5 weeks) normalized the decreased sucrose intake caused by CMS.[8] |

The following diagram illustrates a typical experimental workflow for preclinical evaluation using the olfactory bulbectomized rat model.

Impact on Neurotrophic Signaling Pathways

Beyond its direct effects on norepinephrine levels, early research explored the downstream consequences of this compound treatment on intracellular signaling cascades, particularly those involved in neuroplasticity. Studies in the chronic mild stress model indicated that this compound could reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels.[8] Furthermore, this compound treatment was shown to increase levels of the BDNF receptor, TrkB, and elevate the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector of BDNF signaling.[8]

The following diagram depicts the proposed signaling pathway influenced by this compound.

Early Clinical Trials: Efficacy and Tolerability in Humans

Initial clinical trials in patients with major depression were crucial for establishing this compound's therapeutic potential. These studies compared this compound to both placebo and existing antidepressant medications.

Summary of Early Clinical Trial Outcomes

Pooled data from several short-term (4-8 weeks) and one long-term (up to 1 year) study provided a comprehensive overview of this compound's efficacy and tolerability.[9]

| Comparison | Efficacy Outcome (HAM-D Scores) | Tolerability |

| This compound vs. Placebo | This compound was significantly more effective than placebo in reducing depressive symptoms in multiple short-term trials.[9] It was also more effective in preventing relapse and recurrence in long-term treatment.[9] | - |

| This compound vs. TCAs (Imipramine, Desipramine) | This compound demonstrated comparable efficacy to imipramine (B1671792) and desipramine.[9][10] | This compound was better tolerated than the TCAs, with a lower incidence of certain side effects.[9] |

| This compound vs. SSRIs (Fluoxetine) | This compound showed similar efficacy to fluoxetine in overall depressive symptom reduction.[9][10] In a subset of severely depressed patients, this compound was found to be significantly more effective than fluoxetine.[9] | This compound had a distinct side-effect profile compared to fluoxetine, with lower rates of nausea, somnolence, and diarrhea.[10] |

The typical starting dose in these early trials was 8-10 mg/day, administered in two divided doses.[1] The most commonly reported adverse events were consistent with its noradrenergic mechanism and included dry mouth, constipation, increased sweating, and insomnia.[9] Importantly, this compound was associated with minimal sedative and cardiovascular liabilities compared to TCAs.[1][11]

Conclusion

The early research on this compound provided a strong foundation for its introduction as a novel antidepressant. Through a combination of meticulous in vitro characterization, extensive preclinical testing in animal models, and well-controlled clinical trials, this compound was established as a potent and selective norepinephrine reuptake inhibitor with demonstrable antidepressant efficacy. This foundational work not only brought a new therapeutic option to patients but also reinvigorated research into the role of the noradrenergic system in the pathophysiology and treatment of depression.

References

- 1. The selective norepinephrine reuptake inhibitor antidepressant this compound: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Selective Norepinephrine Reuptake Inhibitor Antidepressant this compound: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Promises and Pitfalls of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: functional inhibition of monoamine transporters and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity and onset of action of this compound and effect of combination with sertraline in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound treatment on depression-like behavior, brain neurotrophins, and ERK expression in rats exposed to chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, the first selective noradrenaline reuptake inhibitor antidepressant: Efficacy and tolerability in 2613 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: a selective norepinephrine reuptake inhibitor for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical efficacy of this compound in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Reboxetine's Impact on Neuroinflammation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selective norepinephrine (B1679862) reuptake inhibitor (NRI), reboxetine, and its burgeoning role in the modulation of neuroinflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental findings, details relevant signaling cascades, and provides comprehensive experimental protocols to facilitate further investigation into the therapeutic potential of this compound in neuroinflammatory and neurodegenerative disorders.

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder. This compound, by selectively inhibiting the reuptake of norepinephrine, elevates the levels of this neurotransmitter in the brain. Norepinephrine is increasingly recognized for its potent anti-inflammatory and neuroprotective properties, primarily mediated through its interaction with adrenergic receptors on glial cells, the resident immune cells of the central nervous system. This guide explores the mechanisms by which this compound, through the potentiation of noradrenergic signaling, can attenuate microglial activation, reduce the production of pro-inflammatory cytokines, and promote neuroprotective pathways.

Core Mechanism of Action: Noradrenergic Modulation of Neuroinflammation

This compound's primary pharmacological action is the selective inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[1] This enhanced noradrenergic tone is central to its anti-inflammatory effects. Norepinephrine interacts with α- and β-adrenergic receptors expressed on microglia and astrocytes, triggering intracellular signaling cascades that ultimately suppress the neuroinflammatory response.

Attenuation of Microglial Activation

Microglia, the brain's primary immune cells, exist in a resting state under physiological conditions. In response to pathogens or injury, they become activated, adopting a pro-inflammatory phenotype characterized by the release of cytotoxic molecules. Norepinephrine, acting primarily through β-adrenergic receptors, can suppress this pro-inflammatory activation of microglia. This leads to a reduction in the release of key inflammatory mediators.

Impact on Pro-inflammatory Cytokines and Chemokines

Studies have demonstrated that norepinephrine can significantly inhibit the production and release of several pro-inflammatory cytokines and chemokines from activated microglia, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine implicated in neurotoxicity.

-

Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine that contributes to neuronal injury.

-

Nitric Oxide (NO): A reactive molecule that, in excess, can lead to oxidative stress and neuronal damage.

-

Chemokine (C-C motif) ligand 2 (CCL2): A chemokine that mediates neuroinflammation.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound, mediated by norepinephrine, are orchestrated through the modulation of several key intracellular signaling pathways.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Norepinephrine, by increasing intracellular cyclic AMP (cAMP) levels through β-adrenergic receptor activation, can inhibit the activation of the NF-κB pathway in microglia. This inhibitory action prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

Brain-Derived Neurotrophic Factor (BDNF) and CREB Pathway

This compound treatment has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[2] This effect is mediated through the activation of the cAMP response element-binding protein (CREB). The upregulation of the BDNF/CREB pathway not only promotes neuroprotection but may also contribute to the anti-inflammatory effects of this compound by counteracting the detrimental effects of pro-inflammatory cytokines on neuronal health.

NLRP3 Inflammasome and Toll-Like Receptor (TLR) Signaling

While direct evidence for this compound's modulation of the NLRP3 inflammasome and Toll-like receptor (TLR) signaling is still emerging, studies on other antidepressants and the known anti-inflammatory effects of norepinephrine suggest a potential role. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. TLRs, particularly TLR4, are key receptors that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and danger-associated molecular patterns (DAMPs), initiating inflammatory cascades. Given norepinephrine's ability to suppress IL-1β production, it is plausible that this compound could indirectly inhibit NLRP3 inflammasome activation. Further research is warranted to elucidate the direct effects of this compound on these critical inflammatory pathways.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from preclinical studies investigating the impact of this compound on markers of neuroinflammation and neurodegeneration.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression in the 5xFAD Mouse Model of Alzheimer's Disease

| Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. WT) |

| IL-1β | 5xFAD + Vehicle | 1.5 ± 0.2 |

| 5xFAD + this compound | 1.1 ± 0.1 | |

| MIP-1α | 5xFAD + Vehicle | 2.0 ± 0.3 |

| 5xFAD + this compound | 1.3 ± 0.2 | |

| Data are presented as mean ± SEM. *p < 0.05 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019. |

Table 2: Effect of this compound on Neuronal Apoptosis in the 5xFAD Mouse Model of Alzheimer's Disease

| Marker | Treatment Group | Annexin V-positive cells/mm² |

| Annexin V | 5xFAD + Vehicle | 45 ± 5 |

| 5xFAD + this compound | 25 ± 4* | |

| Data are presented as mean ± SEM. *p < 0.01 vs. 5xFAD + Vehicle. Data extracted from Gutiérrez-López et al., 2019. |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.

In Vivo Administration of this compound using Osmotic Pumps

This protocol describes the continuous administration of this compound to mice using subcutaneously implanted osmotic pumps, a method that ensures stable plasma concentrations of the drug.

Materials:

-

This compound mesylate

-

Sterile 0.9% saline

-

Alzet osmotic pumps (e.g., Model 1004, for 28-day administration)

-

Surgical instruments (scalpel, forceps, wound clips)

-

Anesthetic (e.g., isoflurane)

-

Analgesic

-

70% ethanol

Procedure:

-

Pump Preparation: Under sterile conditions, fill the osmotic pumps with the desired concentration of this compound dissolved in sterile saline according to the manufacturer's instructions.

-

Animal Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

-

Surgical Preparation: Shave the dorsal area between the scapulae and disinfect the skin with 70% ethanol.

-

Incision: Make a small midline incision (approximately 1 cm) in the skin.

-

Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket large enough to accommodate the osmotic pump.

-

Pump Implantation: Insert the filled osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.

-

Wound Closure: Close the incision with wound clips or sutures.

-

Post-operative Care: Administer a post-operative analgesic as per institutional guidelines. Monitor the animal for recovery from anesthesia and for any signs of discomfort or infection at the surgical site.

In Vitro Microglia Activation Assay

This protocol outlines a general procedure for assessing the anti-inflammatory effects of this compound on cultured microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitric oxide measurement)

-

ELISA kits for TNF-α and IL-1β

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Plate microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for analysis.

-

Nitric Oxide Measurement: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess reagent according to the manufacturer's protocol.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits following the manufacturer's instructions.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a modulator of neuroinflammatory pathways. By enhancing noradrenergic signaling, this compound can suppress microglial activation and the production of key pro-inflammatory mediators. These findings have significant implications for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where neuroinflammation is a contributing factor.

Future research should focus on several key areas:

-

Direct Effects on NLRP3 and TLR4: Elucidating the direct molecular interactions of this compound with the NLRP3 inflammasome and TLR4 signaling pathways is crucial.

-

Clinical Biomarkers: Identifying and validating neuroinflammatory biomarkers in clinical trials involving this compound will be essential for monitoring treatment efficacy and patient stratification.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-inflammatory agents may lead to more effective treatment paradigms.

This guide serves as a foundational resource for the scientific community to build upon, fostering innovation and accelerating the translation of these promising preclinical findings into clinical applications.

References

- 1. This compound Treatment Reduces Neuroinflammation and Neurodegeneration in the 5xFAD Mouse Model of Alzheimer's Disease: Role of CCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hippocampal brain-derived neurotrophic factor expression following treatment with this compound, citalopram, and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Pharmacodynamics of Reboxetine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), is a morpholine (B109124) derivative antidepressant. It is commercially available as a racemic mixture of its two enantiomers: (S,S)-reboxetine and (R,R)-reboxetine. Chirality plays a crucial role in the pharmacological profile of many drugs, and this compound is a salient example of stereoselectivity in its interaction with its primary molecular target, the norepinephrine transporter (NET). This technical guide provides an in-depth investigation into the pharmacodynamics of this compound enantiomers, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways to aid researchers and professionals in the field of drug development.

Data Presentation: Quantitative Analysis of Enantiomer Activity

The pharmacodynamic profile of this compound is characterized by a significant difference in the potency of its enantiomers. The (S,S)-enantiomer is the more potent inhibitor of the norepinephrine transporter.[1][2] This stereoselectivity is evident in both binding affinity and functional inhibition assays.

| Enantiomer/Mixture | Target | Assay Type | Value | Reference |

| (S,S)-Reboxetine | Human NET | Binding Affinity (fold difference vs. R,R) | 130-fold higher | [3] |

| Human DAT | Functional Inhibition (IC50) | > 10,000 nM | [4] | |

| Racemic this compound | Rat NET | Functional Inhibition (IC50) | 8.5 nM | [5] |

| Rat SERT | Functional Inhibition (IC50) | 6.9 µM | [5] | |

| Rat DAT | Functional Inhibition (IC50) | 89 µM | [5] |

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[6][7] By blocking NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This compound exhibits weak affinity for the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters, contributing to its selective pharmacological profile.[5] Furthermore, it has a low affinity for other receptors, such as muscarinic, histaminergic H1, and adrenergic alpha1 receptors, which is associated with a more favorable side-effect profile compared to older classes of antidepressants.[1]

Signaling Pathways

The therapeutic effects of this compound are believed to be mediated through the modulation of downstream intracellular signaling cascades, primarily the cyclic AMP (cAMP) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.

cAMP/PKA/CREB Signaling Pathway

Inhibition of norepinephrine reuptake by this compound leads to increased activation of postsynaptic adrenergic receptors, which can be coupled to adenylyl cyclase. This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP Response Element-Binding protein (CREB).[8][9] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuroplasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[10]

MAPK/ERK Signaling Pathway

Chronic administration of this compound has been shown to elevate the phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade.[10] This pathway is also implicated in neuroplasticity and cell survival. The activation of the MAPK/ERK pathway can be initiated by various upstream signals, including those from neurotrophic factor receptors like TrkB (the receptor for BDNF), which can be upregulated by the cAMP/PKA/CREB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound enantiomers.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Radioligand: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT.

-

Test compounds: (S,S)-reboxetine and (R,R)-reboxetine.

-

Non-specific binding control: A high concentration of a known inhibitor for each transporter (e.g., desipramine (B1205290) for NET).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filter mats, cell harvester, and a liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the this compound enantiomers and the reference compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding for each concentration of the test compound.

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add the non-specific binding control, radioligand, and cell membranes.

-

Competitive Binding: Add the test compound dilution, radioligand, and cell membranes.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-